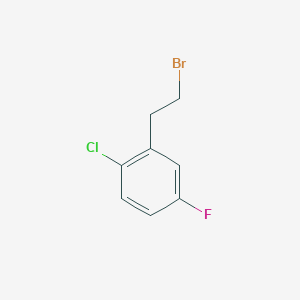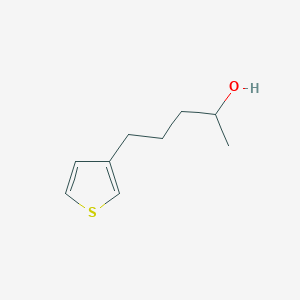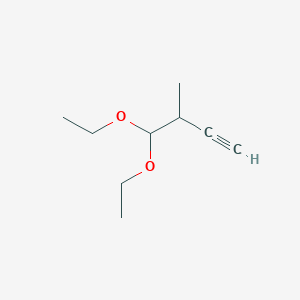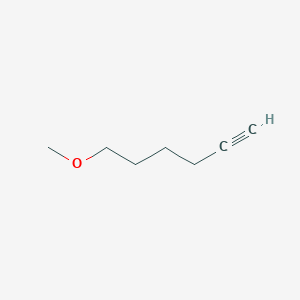
6-Methoxyhex-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyhex-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H12O, and it features a methoxy group (-OCH3) attached to the first carbon of the hex-1-yne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methoxyhex-1-yne can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1-hexyne with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the methoxide ion replaces the chlorine atom, yielding this compound.
Another method involves the use of indium-mediated Barbier-type allenylation reactions. This method employs indium to facilitate the coupling of glyoxals with 1-bromobut-2-yne, resulting in the formation of α,α′-dihydroxyallenynes, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxyhex-1-yne undergoes various chemical reactions, including:
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) to form haloalkenes.
Hydration: Addition of water in the presence of acid catalysts to form ketones.
Oxidation: Conversion to carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation to form alkanes using catalysts such as palladium on carbon.
Common Reagents and Conditions
Hydrohalogenation: Hydrogen halides (HBr, HCl) in the presence of a solvent like dichloromethane.
Hydration: Acid catalysts (H2SO4) and water.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Hydrohalogenation: Haloalkenes (e.g., 6-bromo-1-methoxyhexane).
Hydration: Ketones (e.g., 6-methoxyhexan-2-one).
Oxidation: Carbonyl compounds (e.g., 6-methoxyhexanoic acid).
Reduction: Alkanes (e.g., 6-methoxyhexane).
Applications De Recherche Scientifique
6-Methoxyhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Methoxyhex-1-yne in chemical reactions involves the reactivity of the carbon-carbon triple bond and the methoxy group. The triple bond acts as a nucleophile or electrophile depending on the reaction conditions, while the methoxy group can participate in nucleophilic substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1-hexyne: Similar structure but with a chlorine atom instead of a methoxy group.
6-Methoxy-1-hexyne: Similar structure but with the methoxy group attached to a different position.
1-Hexyne: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness
6-Methoxyhex-1-yne is unique due to the presence of both a carbon-carbon triple bond and a methoxy group, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
6-methoxyhex-1-yne |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7-8-2/h1H,4-7H2,2H3 |
Clé InChI |
RUVTVSVJVRUUOJ-UHFFFAOYSA-N |
SMILES canonique |
COCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


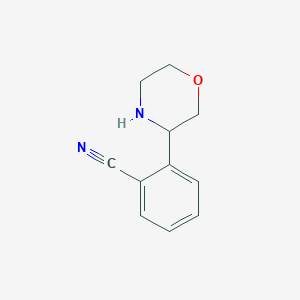
aminehydrochloride](/img/structure/B15322293.png)
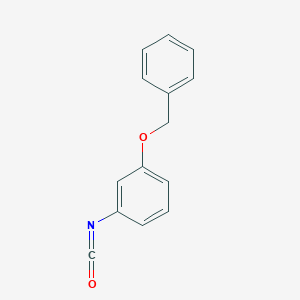
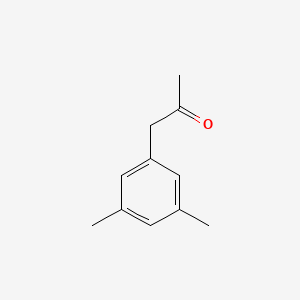

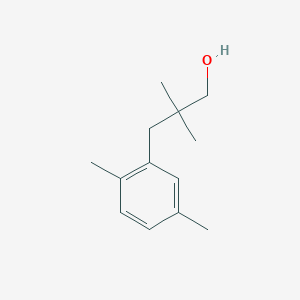
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

